(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864937-62-2
VCID: VC7761315
InChI: InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 864937-62-2

Cat. No.: VC7761315

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide - 864937-62-2

Specification

CAS No. 864937-62-2
Molecular Formula C14H14N2O3S
Molecular Weight 290.34
IUPAC Name N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Standard InChI InChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key TWMAAQPJNHWEQF-CCEZHUSRSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide, reflects its hybrid structure:

  • A 3,6-dimethylbenzothiazole moiety provides aromaticity and hydrogen-bonding capabilities via the thiazole nitrogen and carbonyl group.

  • The 5,6-dihydro-1,4-dioxine ring introduces conformational flexibility and oxygen-rich electronic features, enhancing solubility and target interactions.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₃S
Molecular Weight290.34 g/mol
CAS Registry Number864937-62-2
Standard InChIInChI=1S/C14H14N2O3S/c1-9-3-4-10-12(7-9)20-14(16(10)2)15-13(17)11-8-18-5-6-19-11/h3-4,7-8H,5-6H2,1-2H3
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)C

The E-isomer configuration is stabilized by intramolecular hydrogen bonding between the amide carbonyl and thiazole nitrogen, as confirmed by X-ray crystallography analogues.

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis follows a four-step protocol (Scheme 1):

  • Esterification: 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 2,3-dihydroxybenzoate .

  • Alkylation and Cyclization: Reaction with 1,2-dibromoethane in the presence of K₂CO₃ forms the 1,4-dioxine ring via nucleophilic substitution .

  • Hydrolysis: Lithium hydroxide-mediated saponification converts the ester to a carboxylic acid.

  • Amide Formation: A mixed-anhydride method using ethyl chloroformate and triethylamine couples the acid to 3,6-dimethylbenzo[d]thiazol-2-amine.

Key Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction times from 8–10 hours to 5 minutes for analogous compounds .

  • Substituent modifications at the benzothiazole C3 and C6 positions enhance metabolic stability without compromising potency.

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits moderate cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 5–20 μM. Mechanistic studies suggest:

  • PARP1 Inhibition: Structural analogs demonstrate inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair, with IC₅₀ = 5.8 μM .

  • Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio imbalances trigger mitochondrial-dependent apoptosis.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 40–60% at 10 μM, likely via NF-κB pathway suppression.

Comparative Analysis with Structural Analogs

CompoundTarget Activity (IC₅₀)Key Structural Difference
Target CompoundPARP1: 5.8 μM 3,6-Dimethylbenzothiazole
(Z)-2-(4-Hydroxybenzylidene)-3-oxo-benzo oxazine-8-carboxamidePARP1: 0.082 μM Oxazine ring replaces dioxine
3-(Benzo[d]thiazol-2-yl)thiazolidin-4-oneAntitubercular: 62% inhibition at 50 μg/mL Thiazolidinone scaffold

The target compound’s 1,4-dioxine ring confers superior solubility (logP = 2.1) compared to oxazine (logP = 2.8) and thiazolidinone (logP = 3.4) derivatives .

Future Research Directions

  • Preclinical Validation: In vivo efficacy studies in xenograft models are needed to confirm antitumor activity.

  • Dual-Target Inhibitors: Hybridizing the benzothiazole-dioxine core with kinase inhibitor motifs (e.g., pyrimidine) could enhance polypharmacology .

  • Formulation Development: Nanoencapsulation strategies may improve bioavailability, which currently limits oral administration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator